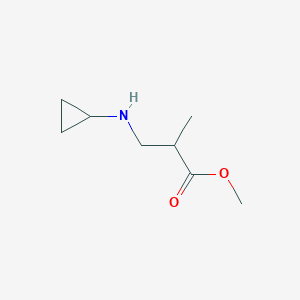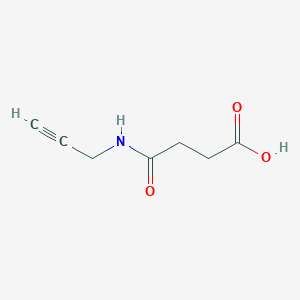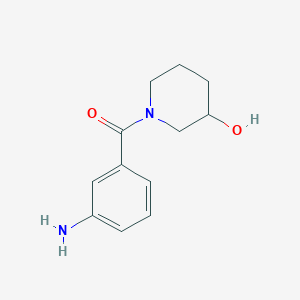![molecular formula C12H25N3O B1438793 3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea CAS No. 1156126-27-0](/img/structure/B1438793.png)
3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea
Descripción general
Descripción
“3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea” is a chemical compound with the CAS Number: 1156126-27-0 . It has a molecular weight of 227.35 . The IUPAC name for this compound is N-(tert-butyl)-N’-[1-(3-piperidinyl)ethyl]urea .
Molecular Structure Analysis
The InChI code for “3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea” is 1S/C12H25N3O/c1-9(10-6-5-7-13-8-10)14-11(16)15-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H2,14,15,16) .Physical And Chemical Properties Analysis
“3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea and similar compounds are involved in the synthesis of various bioactive molecules. For example, the synthesis of 1,3-disubstituted ureas possessing a piperidyl moiety has been studied for their potential as inhibitors of human and murine soluble epoxide hydrolase (sEH) (Rose et al., 2010). Additionally, this chemical has been used in the preparation of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which serves as a cyclic amino acid ester (Moriguchi et al., 2014).
Potential in Medicinal Chemistry
- Compounds similar to 3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea have been studied for their potential in medicinal applications. For example, a study investigated the antiarrhythmic and hypotensive properties of certain 1,3-disubstituted ureas, revealing significant biological activity (Chalina et al., 1998). Another example is the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds like crizotinib (Kong et al., 2016).
Structural and Molecular Studies
- Research on 3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea also includes structural and molecular studies to understand its properties better. For instance, NMR and quantum chemical studies have been conducted on similar urea derivatives to explore their complexation and molecular interactions (Ośmiałowski et al., 2013). Such studies are crucial for developing new pharmaceuticals and understanding molecular interactions.
Application in Organic Synthesis
- This compound and its derivatives find applications in organic synthesis as well. For example, the efficient synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, used in the synthesis of nociceptin antagonists, demonstrates the utility of these compounds in preparing complex molecular structures (Jona et al., 2009).
Propiedades
IUPAC Name |
1-tert-butyl-3-(1-piperidin-3-ylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(10-6-5-7-13-8-10)14-11(16)15-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHRRRMGYZFWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline](/img/structure/B1438712.png)


![3-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B1438719.png)



![2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1438726.png)
![3-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1438727.png)



